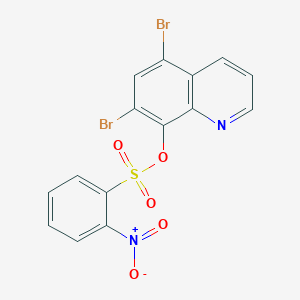
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, along with a nitrobenzenesulfonate group attached to the 8th position. These functional groups contribute to its reactivity and potential utility in chemical synthesis and research.
準備方法
The synthesis of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate typically involves multi-step reactions starting from quinoline derivatives. The bromination of quinoline at the 5th and 7th positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the nitrobenzenesulfonate group is usually carried out through a sulfonation reaction using reagents like chlorosulfonic acid followed by nitration with nitric acid .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
化学反応の分析
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
科学的研究の応用
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.
作用機序
The mechanism of action of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and nitrobenzenesulfonate group contribute to its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific application. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in antimicrobial and anticancer research.
類似化合物との比較
Similar compounds to 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate include:
5,7-Dibromo-8-hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate: Another derivative with similar structural features but different reactivity and applications.
5,7-Dibromoquinolin-8-yl 4-chloro-3-nitrobenzenesulfonate: A compound with additional chlorine substitution, leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEKQFDADHSFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381420.png)
![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2381422.png)
![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)
![2,7-Diazaspiro[4.4]nonane dihydrobromide](/img/structure/B2381424.png)









